N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide
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Description
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide is a useful research compound. Its molecular formula is C19H20N2O4S and its molecular weight is 372.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Neuroleptic Activity
One study discusses the synthesis and evaluation of benzamides, including compounds similar in structure to N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide, for their neuroleptic activity. These compounds were designed as potential neuroleptics and showed inhibitory effects on apomorphine-induced stereotyped behavior in rats, highlighting their potential use in treating psychosis with fewer side effects (Iwanami et al., 1981).
Synthesis Methodologies
Another research effort detailed the synthesis of (S)-BZM and related compounds, focusing on a high-yield synthesis approach. This work contributes to the field by providing efficient synthesis routes for benzamide derivatives, which could be useful in the preparation of other related medicinal compounds (Bobeldijk et al., 1990).
Smart Window Applications
A study on the smart window application of a new hydrazide type SNS derivative introduces innovative uses for benzamide derivatives in materials science. This research indicates that certain benzamide derivatives can significantly improve the optical properties of polymers used in smart windows, demonstrating a novel application beyond pharmaceuticals (Soğancı et al., 2016).
Anticancer Evaluation
The synthesis and evaluation of N-(Pyridin-3-yl)benzamide derivatives for their anticancer activity provide insight into the therapeutic potential of benzamide derivatives. These compounds showed moderate to good activity against various human cancer cell lines, suggesting a promising avenue for the development of new anticancer agents (Mohan et al., 2021).
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-4-thiophen-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c22-17-5-6-18(23)21(17)9-11-25-10-8-20-19(24)15-3-1-14(2-4-15)16-7-12-26-13-16/h1-4,7,12-13H,5-6,8-11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEZTQRUOCRDQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC=C(C=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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